N-Acétylchitohexaose

Vue d'ensemble

Description

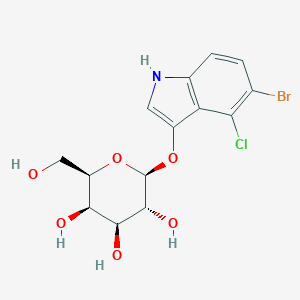

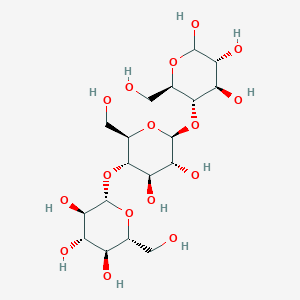

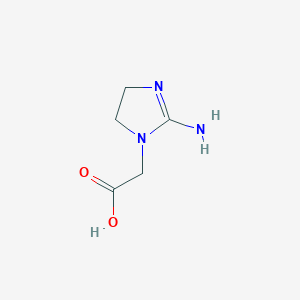

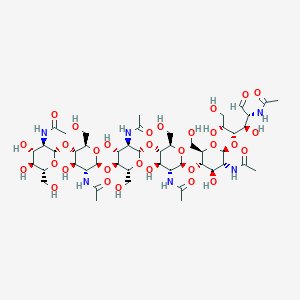

Hexa-N-acetylchitohexaose is a hexamer of N-acetylglucosamine, a subunit of the natural polymer chitin. It functions as an elicitor in plants, inducing the expression of chitinases. Like chitin and some of its derivatives, hexa-N-acetylchitohexaose is a substrate of lysozyme. It also binds LysM domains on certain proteins, including an endopeptidase of T. thermophilus. Hexa-N-acetylchitohexaose heightens the immune response against Pseudomonas and Listeria in mice, stimulates cytokine secretion in mesenchymal stem cells, and inhibits nitric oxide production by activated macrophages.

Applications De Recherche Scientifique

Biosynthèse

L'N-acétylchitohexaose joue un rôle significatif dans la biosynthèse des chitooligosaccharides hexa- et pentamériques. Il est utilisé dans la synthèse enzymatique de l'hexa-N-acétylchitohexaose et du penta-N-acétylchitopentaose en utilisant la N-acétylglucosaminyl transférase provenant de bactéries rhizobiennes . Ce processus a été effectué dans des cellules d'E. coli .

Éliciteur dans les systèmes de défense des plantes

L'this compound déclenche des systèmes de défense chez les plantes . Lorsqu'il est ajouté à une culture en suspension de riz, il provoque une augmentation de l'activité chitinasique extracellulaire, principalement due à l'induction d'une chitinase de classe III .

Activité antitumorale

L'this compound présente une activité antitumorale contre les tumeurs solides . Il a été observé qu'il provoquait une diminution significative du nombre de cellules de C. albicans dans les reins des sujets porteurs de tumeurs .

Amélioration de l'immunité cellulaire

L'this compound améliore la protection contre l'infection chez la souris en augmentant l'immunité cellulaire . Cela suggère des applications potentielles dans le développement de traitements pour diverses maladies infectieuses.

Substrat pour la lysozyme humaine

L'this compound sert de substrat pour la lysozyme humaine . Les lysozymes sont des enzymes qui jouent un rôle important dans le système immunitaire en décomposant les parois cellulaires de certaines bactéries.

Induction de la l-phénylalanine ammoniaque-lyase (PAL)

Lorsque les cellules sont incubées avec de l'this compound, l'activité de la l-phénylalanine ammoniaque-lyase (PAL) augmente rapidement . La PAL est une enzyme qui joue un rôle clé dans le métabolisme des phénylpropanoïdes chez les plantes, qui est impliqué dans les réponses aux facteurs de stress environnementaux et dans la production de biomolécules importantes.

Mécanisme D'action

Target of Action

N-Acetylchitohexaose primarily targets the immune system, specifically the T lymphocytes . It enhances the tumoricidal effect of splenic T lymphocytes against Lewis lung carcinoma (LLC) and P-815 mastocytoma cells . It also increases the natural killer activity of splenic T lymphocytes . In addition, it binds to LysM domains on certain proteins, including an endopeptidase of T. thermophilus .

Mode of Action

N-Acetylchitohexaose interacts with its targets by binding to the LysM domains on certain proteins . This interaction triggers a series of biochemical reactions that lead to the enhancement of the tumoricidal effect of T lymphocytes and the increase in natural killer activity .

Biochemical Pathways

The biochemical pathways affected by N-Acetylchitohexaose are primarily related to immune response. The compound enhances the tumoricidal effect of T lymphocytes, leading to increased cell death in target tumor cells . It also boosts the natural killer activity of T lymphocytes, which can lead to the destruction of a wider range of target cells .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The action of N-Acetylchitohexaose results in a significant antimetastatic effect against Lewis lung carcinoma (LLC) transplanted into mice, giving rise to a 40-50% inhibition ratio of pulmonary metastasis . It also has a significant growth-inhibitory effect against the local tumor of the same carcinoma .

Action Environment

The action of N-Acetylchitohexaose can be influenced by environmental factors. For instance, the compound functions as an elicitor in plants, inducing the expression of chitinases . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of other compounds or conditions in the environment.

Analyse Biochimique

Biochemical Properties

N-Acetylchitohexaose interacts with various enzymes and proteins. It is synthesized using N-acetylglucoseaminyl transferase, an enzyme found in rhizobial bacteria . The nature of these interactions involves the transfer of N-acetylglucosamine units to form the hexameric structure of N-Acetylchitohexaose .

Cellular Effects

It is known to influence cell function by acting as an elicitor in plants, inducing the expression of chitinases .

Molecular Mechanism

The molecular mechanism of N-Acetylchitohexaose involves its interaction with enzymes such as N-acetylglucoseaminyl transferase. This enzyme catalyzes the formation of N-Acetylchitohexaose from N-acetylglucosamine units .

Metabolic Pathways

N-Acetylchitohexaose is involved in the metabolic pathway of chitin synthesis. It interacts with enzymes such as N-acetylglucoseaminyl transferase in this process .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHDMRPNDKDRFE-LPUYKFNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80N6O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315100 | |

| Record name | N-Acetylchitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38854-46-5 | |

| Record name | N-Acetylchitohexaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38854-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylchitohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylchitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is N-Acetylchitohexaose and what is its origin?

A1: N-Acetylchitohexaose is an oligosaccharide composed of six N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. It is a chitin derivative, and chitin is a naturally occurring polysaccharide found in the exoskeletons of crustaceans, the cell walls of fungi, and some insects.

Q2: How does N-Acetylchitohexaose exhibit its biological activity?

A2: N-Acetylchitohexaose acts as an elicitor, meaning it can trigger defense responses in plants [, , ]. This activity is particularly relevant to its ability to induce chitinase production in plants, which are enzymes that break down chitin, a component of fungal cell walls []. The exact mechanism of how N-Acetylchitohexaose interacts with plant cells to initiate this response is still under investigation.

Q3: What is the structural formula and molecular weight of N-Acetylchitohexaose?

A3: The molecular formula of N-Acetylchitohexaose is C36H60N6O26. Its molecular weight is 1026.86 g/mol.

Q4: Are there any spectroscopic data available for N-Acetylchitohexaose?

A4: Yes, researchers have employed various analytical techniques to characterize N-Acetylchitohexaose. [] describes the use of Electrospray ionization mass spectrometry (ESI/MS) to confirm the molecular weight of N-Acetylchitohexaose and its derivatives with different degrees of acetylation. Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to study the interaction of N-Acetylchitohexaose with enzymes like lysozyme. []

Q5: Does the degree of acetylation of chitohexaose impact its biological activity?

A5: Yes, the degree of acetylation significantly influences the biological activity of chitohexaose. [] highlights that the six chitohexaose fractions with varying degrees of acetylation, ranging from N-acetylchitohexaose (D5A1) to hexa-N-acetylchitohexaose (A6), could possess different bioactivities. This suggests the potential for fine-tuning the biological effects by controlling the acetylation pattern.

Q6: How does N-Acetylchitohexaose interact with enzymes like lysozyme?

A6: N-Acetylchitohexaose acts as an inhibitor for lysozyme, an enzyme that breaks down bacterial cell walls []. Studies using X-ray crystallography have shown that N-Acetylchitohexaose binds to the active site of lysozyme, occupying all six subsites (A-F) [, ]. This binding prevents the enzyme from binding to and degrading its natural substrate, peptidoglycan, in bacterial cell walls.

Q7: Has N-Acetylchitohexaose shown any antitumor activity?

A7: Yes, research suggests that N-Acetylchitohexaose exhibits growth-inhibitory effects against certain tumor types in mice, including Meth-A solid tumor and Lewis Lung Carcinoma [, , ]. This antitumor effect is thought to be related to the stimulation of the immune system, specifically the activation of macrophages and T-lymphocytes, which leads to the production of cytokines like interleukin 1 and 2 [].

Q8: How does N-Acetylchitohexaose impact the immune system?

A8: N-Acetylchitohexaose demonstrates immunomodulatory properties by activating macrophages [, , ], which are cells involved in the first line of defense against pathogens. This activation leads to the production of signaling molecules like interleukin 1, contributing to the overall immune response []. Furthermore, it can enhance the activity of natural killer cells and cytotoxic T lymphocytes, both of which are crucial for antitumor immunity [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.